molecular formula C16H11F2NO7 B1147923 AB SE [Atlantic Blue Succinimidyl Ester] [Marina Blue® Succinimidyl Ester CAS No. 215868-29-4

AB SE [Atlantic Blue Succinimidyl Ester] [Marina Blue® Succinimidyl Ester

Cat. No.: B1147923
CAS No.: 215868-29-4
M. Wt: 367.26
Attention: For research use only. Not for human or veterinary use.
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Description

AB SE [Atlantic Blue Succinimidyl Ester] [Marina Blue® Succinimidyl Ester]: is a fluorescent dye commonly used in biochemical and molecular biology research. This compound is known for its ability to conjugate with primary amine groups in peptides, proteins, drugs, polymeric materials, and other biomolecules. The conjugation results in a blue-colored product that can complex with nucleic acids, making it a valuable tool for various labeling and detection applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of AB SE [Atlantic Blue Succinimidyl Ester] involves the reaction of Marina Blue® with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to prevent hydrolysis of the ester .

Industrial Production Methods: In an industrial setting, the production of AB SE [Atlantic Blue Succinimidyl Ester] follows a similar synthetic route but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pH, and solvent purity, to ensure high yield and purity of the final product. The compound is then purified using techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions: AB SE [Atlantic Blue Succinimidyl Ester] primarily undergoes nucleophilic substitution reactions. The succinimidyl ester group reacts with primary amines to form stable amide bonds. This reaction is commonly used for labeling proteins and other biomolecules .

Common Reagents and Conditions:

    Reagents: Primary amines, such as lysine residues in proteins.

    Conditions: The reaction is typically carried out in a bicarbonate buffer (pH 8.3) to maintain the nucleophilicity of the amine group.

Major Products: The major product of the reaction is a conjugate of the dye with the target biomolecule, which exhibits blue fluorescence. This conjugate can be used for various detection and imaging applications .

Scientific Research Applications

Chemistry: In chemistry, AB SE [Atlantic Blue Succinimidyl Ester] is used for labeling and detecting primary amine-containing compounds. It is particularly useful in studying the structure and function of proteins and peptides .

Biology: In biological research, this compound is employed for fluorescent labeling of proteins, nucleic acids, and other biomolecules. It is widely used in techniques such as fluorescence microscopy, flow cytometry, and Western blotting .

Medicine: In medical research, AB SE [Atlantic Blue Succinimidyl Ester] is used for diagnostic purposes, including the detection of specific biomarkers in tissues and cells. It is also used in the development of fluorescent probes for imaging and therapeutic applications .

Industry: In the industrial sector, this compound is used in the development of diagnostic kits and assays. It is also employed in quality control processes to ensure the purity and functionality of biological products .

Mechanism of Action

The mechanism of action of AB SE [Atlantic Blue Succinimidyl Ester] involves the formation of a stable amide bond between the succinimidyl ester group and the primary amine group of the target biomolecule. This covalent bond formation results in the conjugation of the dye to the biomolecule, allowing for its detection and visualization through fluorescence. The molecular targets include proteins, peptides, and other amine-containing biomolecules .

Comparison with Similar Compounds

Uniqueness: AB SE [Atlantic Blue Succinimidyl Ester] is unique due to its specific excitation/emission maxima and its ability to form highly stable conjugates with primary amines. This makes it particularly suitable for applications requiring high sensitivity and specificity .

Properties

CAS No.

215868-29-4

Molecular Formula

C16H11F2NO7

Molecular Weight

367.26

Origin of Product

United States

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